Home > Products > Screening Compounds P55875 > 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea
1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea - 327979-94-2

1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea

Catalog Number: EVT-2666291
CAS Number: 327979-94-2
Molecular Formula: C22H18ClN5S
Molecular Weight: 419.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. It belongs to the class of thiourea derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound's structure features a quinazoline moiety, which is significant in drug development due to its ability to inhibit various biological targets.

Source and Classification

This compound is classified under the category of heterocyclic compounds, specifically thioureas and quinazolines. Quinazolines are a class of fused heterocycles that have been extensively studied for their biological activities, including their roles as kinase inhibitors and in anti-cancer therapies. The presence of the thiourea group enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea can be achieved through various methods involving the reaction of appropriate starting materials. A common synthetic route involves:

  1. Formation of the Quinazoline Core: The synthesis often starts with the preparation of a quinazoline derivative, which can be synthesized through cyclization reactions involving anthranilic acid derivatives and other reagents.
  2. Thiourea Formation: The thiourea moiety can be introduced by reacting an amine with carbon disulfide or through direct coupling reactions with isothiocyanates.
  3. Final Coupling Reaction: The final step typically involves coupling the benzyl group with the thiourea derivative containing the quinazoline core. This can be achieved using standard coupling reagents or conditions that facilitate nucleophilic attack.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Structural Data

  • Molecular Formula: C18H17ClN4S
  • Molecular Weight: 364.87 g/mol
  • Key Functional Groups: Thiourea (–N=C(S)–), Quinazoline (fused bicyclic structure).

This structure indicates potential sites for biological interaction, particularly at the thiourea and quinazoline moieties.

Chemical Reactions Analysis

The compound may undergo several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atom on the quinazoline ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, thioureas can hydrolyze to form corresponding amines and carbonyl compounds.
  3. Rearrangement Reactions: The compound may also undergo rearrangements under certain conditions, potentially altering its biological activity.

Technical details such as reaction mechanisms and conditions are pivotal for understanding how these reactions can be controlled or exploited in synthetic pathways.

Mechanism of Action

The mechanism of action for 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea is primarily based on its interaction with specific biological targets:

  1. Kinase Inhibition: Quinazoline derivatives are known to inhibit various kinases involved in cancer cell signaling pathways.
  2. Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  3. Cell Cycle Regulation: It may induce apoptosis in cancer cells by modulating cell cycle regulators.

Data from pharmacological studies indicate that structural modifications to the quinazoline core significantly influence its potency against specific targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases which may lead to hydrolysis.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from studies suggest that modifications in substituents can enhance solubility and bioavailability.

Applications

1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer agents targeting specific kinases.
  2. Antimicrobial Agents: Investigated for use as a novel antimicrobial agent against resistant strains of bacteria.
  3. Biochemical Research: Utilized in studies exploring cellular mechanisms related to signal transduction and apoptosis.

Research continues into optimizing its structure for enhanced efficacy and reduced side effects, making it a valuable candidate in drug discovery programs focused on complex diseases such as cancer and infectious diseases.

Introduction to Quinazoline-Thiourea Hybrids in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Pharmacophores in Drug Discovery

Quinazoline derivatives have constituted a cornerstone of medicinal chemistry since their initial synthesis in 1869 through the reaction of cyanogens with anthranilic acid [3]. This bicyclic scaffold, formally recognized as benzo[d]pyrimidine, features a benzene ring fused with a pyrimidine ring, creating a versatile platform for chemical modification. The historical significance of quinazoline pharmacophores became clinically evident with the development and approval of several tyrosine kinase inhibitors. Notably, Vandetanib (Caprelsa®) emerged as a landmark anilinoquinazoline derivative approved by the United States Food and Drug Administration for metastatic medullary thyroid cancer, functioning as a multi-target inhibitor of vascular endothelial growth factor receptor 2, epidermal growth factor receptor, and RET tyrosine kinases [1]. This was followed by other clinically impactful quinazoline-based agents including Erlotinib (Tarceva®) and Gefitinib (Iressa®), which revolutionized epidermal growth factor receptor-targeted therapies for non-small cell lung cancer.

The structural evolution of quinazoline derivatives has progressed through strategic substitutions at various ring positions, enabling optimization of pharmacokinetic and pharmacodynamic properties. Early synthetic approaches relied on Niementowski's synthesis (anthranilic acid with formamide) and Grimmel-Guinther-Morgan's synthesis (anthranilic acids with amines using phosphorus trichloride) [3]. Contemporary methodologies have expanded to include microwave-assisted reactions, metal-catalyzed cross-couplings, and aza-Wittig reactions, significantly accelerating the generation of structurally diverse libraries [8]. This synthetic versatility facilitated the exploration of structure-activity relationships, revealing that electron-withdrawing substituents at position 6 (e.g., chloro) and aromatic/heteroaromatic groups at position 4 substantially enhance anticancer potency through improved target affinity and metabolic stability [1] [8]. The intrinsic planarity of the quinazoline core enables optimal insertion into the adenine triphosphate binding pockets of kinase targets, while its hydrogen-bonding capacity (N1 and N3) facilitates critical interactions with kinase hinge regions [1].

Table 1: Evolution of Clinically Impactful Quinazoline Derivatives

Compound (Approval Year)Molecular Target(s)Therapeutic ApplicationKey Structural Features
Gefitinib (2003)Epidermal growth factor receptor tyrosine kinaseNon-small cell lung cancer3-Chloro-4-fluoroanilino at C4; morpholineethoxy at N1
Erlotinib (2004)Epidermal growth factor receptor tyrosine kinasePancreatic cancer, non-small cell lung cancer3-Ethynylanilino at C4; acetylene linker
Vandetanib (2011)Vascular endothelial growth factor receptor 2/Epidermal growth factor receptor/RETMedullary thyroid cancer4-Bromo-2-fluoroanilino; N-methylpiperidine substitution
Afatinib (2013)Epidermal growth factor receptor/Human epidermal growth factor receptor 2Non-small cell lung cancerDimethylaminocrotonamide at C4; irreversible binder

Role of Thiourea Moieties in Enhancing Bioactivity and Selectivity

The thiourea functional group (–NH–C(=S)–NH–) represents a privileged pharmacophore in medicinal chemistry due to its exceptional hydrogen-bonding capabilities and structural flexibility. Thiourea derivatives exhibit a distinctive thione-thiol tautomerism, enabling versatile binding modes with biological targets [7]. The sulfur atom within the thiocarbonyl group serves as a potent hydrogen-bond acceptor, while the adjacent NH groups function as hydrogen-bond donors, collectively facilitating multi-point interactions with enzyme active sites and receptor domains [7] [8]. This dual hydrogen-bonding capacity significantly enhances binding affinity and selectivity compared to ureas or amides. Additionally, the thiourea moiety demonstrates notable metal-chelating properties, enabling modulation of metalloenzyme activity, which is particularly relevant in kinase inhibition and anti-angiogenic effects [6].

Incorporation of thiourea into quinazoline scaffolds substantially enhances their pharmacological profile through several mechanisms. Firstly, thiourea serves as a conformationally flexible linker, optimally positioning the quinazoline core within target binding pockets while allowing appended aromatic/heterocyclic groups to engage with auxiliary hydrophobic regions [5] [8]. Secondly, the enhanced hydrogen-bonding capacity improves aqueous solubility and pharmacokinetic properties, addressing a key limitation of many planar heterocyclic systems [8]. This is exemplified in benzylthiourea-quinazoline hybrids, where the thiourea bridge significantly improved nuclear factor kappa-light-chain-enhancer of activated B cells inhibitory activity while simultaneously reducing epidermal growth factor receptor off-target effects [5]. The anti-proliferative potency of these hybrids against hepatic (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cell lines demonstrated half-maximal inhibitory concentration values in the low micromolar range (0.84–4.0 μM), validating the bioenhancement conferred by thiourea [5].

Table 2: Biological Activities of Representative Thiourea-Quinazoline Hybrids

Thiourea-Quinazoline Hybrid StructureBiological TargetKey Bioactivity FindingsReference
1-Benzyl-3-[4-(3-bromoanilino)quinazolin-6-yl]thioureaNuclear factor kappa-light-chain-enhancer of activated B cellsInterleukin-6 inhibition (half-maximal inhibitory concentration = 0.84 μM); blocked nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation [5]
N-(4-(1-(hydroxylimino)ethyl)phenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamideVascular endothelial growth factor receptor 2Anti-angiogenic activity; induced apoptosis in HepG-2 cells (14-fold increase); arrested cell cycle in G2-M phase [1]
3-Benzyl-6-chloro-2-((3-phenylthioureido)amino)quinazolin-4(3H)-oneEpidermal growth factor receptor/Vascular endothelial growth factor receptor 2Dual inhibition; anti-proliferative activity against MCF-7 (half-maximal inhibitory concentration = 1.8 μM) [8]
1-Cyclohexyl-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thioureaMicrobial topoisomerasesBroad-spectrum antimicrobial activity (minimal inhibitory concentration = 2–8 μg/mL) [8]

Rationale for Hybridization: Synergistic Mechanisms in Target Modulation

The molecular hybridization strategy conjugating quinazoline and thiourea pharmacophores represents a rational approach to develop multi-target agents with enhanced therapeutic efficacy against complex diseases, particularly oncology and inflammatory conditions. This design paradigm leverages complementary pharmacological mechanisms to overcome limitations of single-target agents, including resistance development and inadequate pathway suppression [5] [10]. The hybrid "1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea" exemplifies this strategy through three synergistic mechanisms:

Kinase Inhibition Enhancement: The 6-chloro-4-phenylquinazoline core competitively binds to the adenine triphosphate binding site of receptor tyrosine kinases (e.g., vascular endothelial growth factor receptor 2, epidermal growth factor receptor) through critical hinge region interactions. The chloro substituent at position 6 enhances hydrophobic contact with conserved cysteine residues (e.g., Cys1045 in vascular endothelial growth factor receptor 2), while the phenyl group at position 4 engages with hydrophobic back pockets [1]. Concurrently, the benzylthiourea moiety extends toward the solvent-exposed region, where its thiocarbonyl group forms hydrogen bonds with catalytic lysine residues (e.g., Lys868 in vascular endothelial growth factor receptor 2) and the benzyl group occupies allosteric hydrophobic pockets. This dual binding mechanism significantly enhances kinase inhibitory potency and residence time compared to the unconjugated quinazoline scaffold [5].

Transcriptional Regulation: The benzylthiourea component demonstrates nuclear factor kappa-light-chain-enhancer of activated B cells suppressive activity independent of upstream kinase inhibition. Specifically, alkylthiourea-quinazoline hybrids block nuclear translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells dimer despite intact inhibitor of nuclear factor kappa B degradation [5]. Mechanistic studies revealed suppression of phosphorylation at Ser468 on the p65 subunit (regulated by casein kinase II), which critically modulates DNA binding and transcriptional activity without affecting inhibitory of nuclear factor kappa B kinase activity. This multi-tiered intervention simultaneously disrupts proliferative signaling (via kinase inhibition) and inflammatory cascades (via nuclear factor kappa-light-chain-enhancer of activated B cells translocation blockade), effectively targeting two hallmark cancer pathways [5].

Apoptosis Induction: The combined pharmacophores cooperatively induce mitochondrial-mediated apoptosis through upregulation of pro-apoptotic B-cell lymphoma 2-associated X protein and downregulation of anti-apoptotic B-cell lymphoma 2. Quinazoline components induce G2/M cell cycle arrest by modulating cyclin-dependent kinase 1-cyclin B complex activity, while the thiourea moiety enhances reactive oxygen species generation, collectively promoting caspase-3/7 activation [1] [5]. This synergistic pro-apoptotic effect occurs at substantially lower concentrations than required for either pharmacophore alone, demonstrating the therapeutic advantage of hybridization.

Table 3: Molecular Interactions of Quinazoline-Thiourea Hybrids with Key Biological Targets

Target ProteinQuinazoline Core InteractionsThiourea Moiety InteractionsFunctional Consequence
Vascular endothelial growth factor receptor 2 kinase domainH-bond with Glu885 (αC-helix); hydrophobic contact with Cys1045 (DFG motif)H-bond with Lys868; van der Waals interactions with Ile888, Val899Disrupted adenosine triphosphate binding; inhibited endothelial proliferation
Nuclear factor kappa-light-chain-enhancer of activated B cells p65 subunitMinor groove interaction with DNA binding domainPhosphorylation blockade at Ser468; inhibition of nuclear translocationSuppressed interleukin-6/tumor necrosis factor α production (half-maximal inhibitory concentration = 0.84-4.0 μM)
Epidermal growth factor receptor kinaseCovalent binding with Cys797 (gatekeeper residue); H-bond with Met793Chelation with Mg²⁺ in adenosine triphosphate binding site; H-bond with Thr854Reduced dimerization; decreased autophosphorylation
DNA topoisomerase IIαIntercalation with G-C rich regionsCoordinative binding with Mg²⁺ in catalytic site; H-bond with Asn91Double-strand break induction; topoisomerase poisoning

The structural architecture of "1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea" epitomizes rational drug design: The electron-withdrawing chloro group at position 6 augments electrophilicity for enhanced nucleophilic attack by catalytic residues, while the phenyl group at position 4 provides optimal hydrophobicity for back pocket accommodation [1] [8]. The thiourea linker enables conformational flexibility for simultaneous engagement with both catalytic and allosteric sites, and the N1-benzyl group introduces steric and electronic modulation to fine-tune selectivity profiles [5] [10]. This meticulously engineered hybrid represents a promising template for developing next-generation dual-target therapeutics with improved efficacy against refractory cancers and inflammatory disorders.

Properties

CAS Number

327979-94-2

Product Name

1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea

IUPAC Name

1-benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea

Molecular Formula

C22H18ClN5S

Molecular Weight

419.93

InChI

InChI=1S/C22H18ClN5S/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(25-19)27-28-22(29)24-14-15-7-3-1-4-8-15/h1-13H,14H2,(H2,24,28,29)(H,25,26,27)

InChI Key

RBSBYPSIGBBBST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.